(4-Amino-5-nitropyridin-3-yl)methanol
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Overview
Description
(4-Amino-5-nitropyridin-3-yl)methanol is an organic compound with the molecular formula C6H7N3O3 It is a derivative of pyridine, characterized by the presence of amino and nitro groups on the pyridine ring, along with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-5-nitropyridin-3-yl)methanol typically involves the nitration of 4-aminopyridine followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 4-aminopyridine with nitric acid to form 4-amino-3-nitropyridine. This intermediate is then subjected to a reduction reaction to introduce the hydroxymethyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-5-nitropyridin-3-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of a diamino derivative.
Substitution: The amino and nitro groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of 4-amino-5-nitropyridine-3-carboxylic acid.
Reduction: Formation of 4,5-diaminopyridin-3-ylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Amino-5-nitropyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Amino-5-nitropyridin-3-yl)methanol is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of both amino and nitro groups allows the compound to participate in various biochemical pathways, potentially leading to the modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-nitropyridine: Similar structure but lacks the hydroxymethyl group.
4-Amino-5-nitropyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
4,5-Diaminopyridin-3-ylmethanol: Similar structure but with an additional amino group instead of a nitro group.
Uniqueness
(4-Amino-5-nitropyridin-3-yl)methanol is unique due to the combination of functional groups present on the pyridine ring
Properties
Molecular Formula |
C6H7N3O3 |
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Molecular Weight |
169.14 g/mol |
IUPAC Name |
(4-amino-5-nitropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H7N3O3/c7-6-4(3-10)1-8-2-5(6)9(11)12/h1-2,10H,3H2,(H2,7,8) |
InChI Key |
OLXYWYKKEDBEFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)[N+](=O)[O-])N)CO |
Origin of Product |
United States |
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